Asperazine Exhibits Selective Cytotoxicity Against Leukemia Cell Lines, a Feature Absent in Closest Natural Analog Pestalazine A
Asperazine demonstrates highly selective cytotoxicity against specific cancer cell lines, a profile not observed in the closely related co-metabolite pestalazine A. In a comparative panel of human cancer cell lines, Asperazine was selectively active against leukemia cells (L1210, IC50 = 2.5 µg/mL; CCRF-CEM, IC50 = 4.0 µg/mL) while showing no activity against a broad panel of solid tumor lines (HCT116 colon carcinoma, MCF-7 breast, U87-MG glioblastoma, DU145 prostate, H460 lung, OVCAR3 ovarian)【REFS-1】. In stark contrast, pestalazine A was completely inactive against all cell lines tested in the same assay panel【REFS-1】.
| Evidence Dimension | Selective cytotoxicity against cancer cell lines |
|---|---|
| Target Compound Data | Asperazine: L1210 (IC50=2.5 µg/mL), CCRF-CEM (IC50=4.0 µg/mL), Inactive against solid tumor lines (IC50 > 20 µg/mL) |
| Comparator Or Baseline | Pestalazine A: Inactive against all cell lines in the same panel (IC50 > 20 µg/mL) |
| Quantified Difference | Asperazine is >8-fold more potent against leukemia cell lines compared to pestalazine A |
| Conditions | In vitro cytotoxicity panel including L1210 murine leukemia, CCRF-CEM human leukemia, HCT116, MCF-7, U87-MG, DU145, H460, OVCAR3 cell lines |
Why This Matters
This selective cytotoxicity profile against hematological malignancies, uniquely absent in the closest analog, makes Asperazine a critical tool compound for investigating targeted anti-leukemic mechanisms and de-risks procurement of the wrong DKP dimer for oncology research.
- [1] Varoglu, M., Corbett, T. H., Valeriote, F. A., & Crews, P. (1997). Asperazine, a Selective Cytotoxic Alkaloid from a Sponge-Derived Culture of Aspergillus niger. The Journal of Organic Chemistry, 62(21), 7078–7079. View Source
